molecular formula C7H8F6N2O3 B2748014 N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid CAS No. 2241141-48-8

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

Cat. No. B2748014
M. Wt: 282.142
InChI Key: CVJFIYZJMNMUOX-UHFFFAOYSA-N
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Description

“N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains a trifluoroacetamide group and a trifluoroacetic acid group, both of which contain fluorine atoms and are known for their reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would provide a rigid, cyclic structure, while the trifluoroacetamide and trifluoroacetic acid groups would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The trifluoroacetamide and trifluoroacetic acid groups are known to be reactive and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make the compound more electronegative .

Scientific Research Applications

Multicomponent Coupling and Synthesis of Derivatives

A notable application involves the trifluoroacetic acid (TFA)-promoted three-component coupling of N-substituted aziridines, arynes, and water. This method facilitates the synthesis of medicinally significant N-aryl β-amino alcohol derivatives, and the use of azetidines in this reaction produces N-aryl γ-amino alcohol derivatives, highlighting the utility of TFA in promoting complex reactions without the need for transition metals (Roy, Baviskar, & Biju, 2015).

Synthesis of β-Lactam Antibiotics

Another research avenue is the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, presenting a new class of heteroatom-activated beta-lactam antibiotics with significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).

Beta-Lactam as a Synthon

Azetidin-2-one, recognized for its role in the synthesis of a variety of beta-lactam antibiotics, serves as a versatile intermediate for creating aromatic beta-amino acids, peptides, and other biologically important compounds. This underscores the potential of beta-lactams as synthons in developing methodologies for the synthesis of complex molecules (Deshmukh et al., 2004).

Catalyzed Friedel–Crafts Acylation

Research demonstrates the efficacy of protolytically activated N-protected and unprotected 2-azetidinones in the Friedel–Crafts acylation of aromatics, facilitated by superacidic trifluoromethanesulfonic acid. This reaction yields β-amino aromatic ketones, showcasing a method to synthesize key intermediates for further chemical transformations (Anderson & Tepe, 2002).

Gold-Catalyzed Synthesis of Azetidin-3-ones

The gold-catalyzed intermolecular oxidation of alkynes to synthesize azetidin-3-ones illustrates an innovative approach to constructing this strained nitrogen heterocycle. Although azetidin-3-ones are not found in nature, they represent valuable substrates for further functionalization and the creation of diverse organic molecules (Ye, He, & Zhang, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could include studying its synthesis, properties, and potential applications. It could also involve exploring its reactivity and the types of chemical reactions it can participate in .

properties

IUPAC Name

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2O.C2HF3O2/c6-5(7,8)4(11)10-3-1-9-2-3;3-2(4,5)1(6)7/h3,9H,1-2H2,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJFIYZJMNMUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

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